molecular formula C12H9FN4O2 B15065986 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15065986
M. Wt: 260.22 g/mol
InChI Key: DZZMCQFDGHHYMY-UHFFFAOYSA-N
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Description

The compound 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic derivative featuring two fused aromatic systems: an imidazo[1,2-a]pyridine core substituted with a fluorine atom at position 6 and a pyrazole ring linked via a methyl group at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of interest in medicinal chemistry due to their bioactivity and structural diversity .

Properties

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9FN4O2/c13-8-1-2-11-14-9(6-16(11)5-8)7-17-4-3-10(15-17)12(18)19/h1-6H,7H2,(H,18,19)

InChI Key

DZZMCQFDGHHYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CN3C=CC(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoroimidazo[1,2-a]pyridine with pyrazole-3-carboxylic acid under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying and potentially treating various conditions .

Comparison with Similar Compounds

Key Compounds:

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359655-62-1)

  • Molecular Formula : C₉H₇FN₂O₂
  • Key Features : Replaces the pyrazole-carboxylic acid with a methyl ester at position 3 of the imidazo[1,2-a]pyridine. Lacks the methyl-pyrazole linkage, reducing hydrogen-bonding capacity.
  • Applications : Serves as a precursor for further functionalization via ester hydrolysis .

1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone Key Features: Substitutes the pyrazole-carboxylic acid with a ketone group. The absence of a carboxylic acid limits solubility but enhances lipophilicity. Applications: Potential intermediate for synthesizing more complex derivatives .

Structural Comparison Table:

Compound Molecular Formula Key Substituents Functional Groups
Target Compound ~C₁₂H₁₀FN₄O₂ 6-Fluoro, pyrazole-3-carboxylic acid Carboxylic acid, pyrazole
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate C₉H₇FN₂O₂ 6-Fluoro, methyl ester Ester
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone C₉H₇FNO 6-Fluoro, ethanone Ketone

Pyrazole-3-carboxylic Acid Derivatives

Key Compounds:

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1020238-69-0)

  • Molecular Formula : C₁₂H₁₁FN₂O₂
  • Key Features : Substitutes the imidazo[1,2-a]pyridine with a 4-fluorobenzyl group. Retains the pyrazole-3-carboxylic acid moiety but lacks the fused heterocyclic system.
  • Applications : Explored for anti-inflammatory and kinase inhibition properties .

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1020240-43-0)

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Key Features : Features a methoxyphenyl substituent instead of the imidazo[1,2-a]pyridine. Demonstrates how aromatic substituents modulate electronic properties .

Functional Group Impact:

Heterocyclic Variants with Alternative Linkages

Key Compounds:

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidine-3-carboxylic acid (CAS: 1707399-27-6)

  • Key Features : Replaces the pyrazole with a pyrrolidine ring. The saturated ring reduces aromaticity but introduces conformational flexibility.
  • Safety Profile : Classified as toxic and environmentally hazardous, with stringent storage requirements .

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid (CAS: 1713639-23-6) Key Features: Substitutes the pyrazole with a piperidine ring.

Comparison of Physicochemical Properties:

Compound Heterocycle Solubility (Predicted) Flexibility
Target Compound Pyrazole Moderate (polar) Rigid
Pyrrolidine analog (CAS: 1707399-27-6) Pyrrolidine High (zwitterionic) Flexible
Piperidine analog (CAS: 1713639-23-6) Piperidine Moderate Semi-flexible

Complex Hybrid Structures

Key Compounds:

6-(6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS: 1196546-51-6) Key Features: Integrates a benzoxazinone moiety and a fluorophenyl-pyrrolidine group. Demonstrates the versatility of imidazo-heterocycles in multi-target drug design .

Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1000018-01-8)

  • Key Features : Dichloro substitution enhances electronegativity, while the ethyl ester improves membrane permeability .

Biological Activity

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C12_{12}H9_{9}FN4_4O and a molecular weight of 260.22 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C12_{12}H9_{9}FN4_4O
  • Molecular Weight : 260.22 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain pyrazole derivatives showed significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .

Anticancer Potential

Recent investigations into imidazo[1,2-a]pyridine derivatives have indicated their potential as anticancer agents. These compounds are known to inhibit c-KIT kinase, which is associated with various cancers . The inhibition of this kinase can lead to reduced proliferation of cancer cells and increased apoptosis.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways.
  • Antibacterial Mechanism : The presence of the imidazo ring may interact with bacterial enzymes or DNA, disrupting their function.

Study 1: Antibacterial Efficacy

A study conducted on various pyrazole derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus, demonstrating its potential as an antibacterial agent .

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines treated with imidazo[1,2-a]pyridine derivatives showed a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. This suggests that the compound may have therapeutic potential in oncology.

Summary of Findings

Activity TypeObserved EffectReference
AntibacterialMIC of 32 µg/mL against Bacillus cereus
AnticancerReduced cell viability in cancer cell lines
Kinase InhibitionPotential inhibition of c-KIT kinase

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